

A Comprehensive Technical Guide to 3-Methoxy-4-nitropyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Methoxy-4-nitropyridine

CAS No.: 13505-07-2

Cat. No.: B169547

[Get Quote](#)

Introduction

In the landscape of modern synthetic and medicinal chemistry, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic properties and versatile reactivity. Among these, **3-Methoxy-4-nitropyridine** stands out as a pivotal building block. The strategic placement of an electron-donating methoxy group and a potent electron-withdrawing nitro group on the pyridine scaffold creates a molecule with a rich and exploitable chemical profile. This guide provides an in-depth exploration of **3-Methoxy-4-nitropyridine**, offering a technical narrative on its synthesis, core reactivity principles, and its strategic deployment in the development of advanced chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in a research setting. These properties govern its behavior in reaction media, its purification, and its identification.

1.1. Core Compound Identifiers

- IUPAC Name: **3-Methoxy-4-nitropyridine**

- CAS Number: 31872-62-5[1]
- Molecular Formula: C₆H₆N₂O₃[1]
- Molecular Weight: 154.12 g/mol [1]
- Canonical SMILES: COC1=C(C=NC=C1)[O-][1]

1.2. Physicochemical Properties

The physical state and solubility of **3-Methoxy-4-nitropyridine** dictate its handling and reaction conditions. It is typically a light yellow or white solid at room temperature.[2][3]

Property	Value	Source
Appearance	Light yellow solid	[2]
Melting Point	73 - 78.0 °C	[2]
Boiling Point	127 °C @ 1 mmHg	[2]
Density	~1.30 g/cm ³	[2]
Solubility	Good solubility in water	[3]

1.3. Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

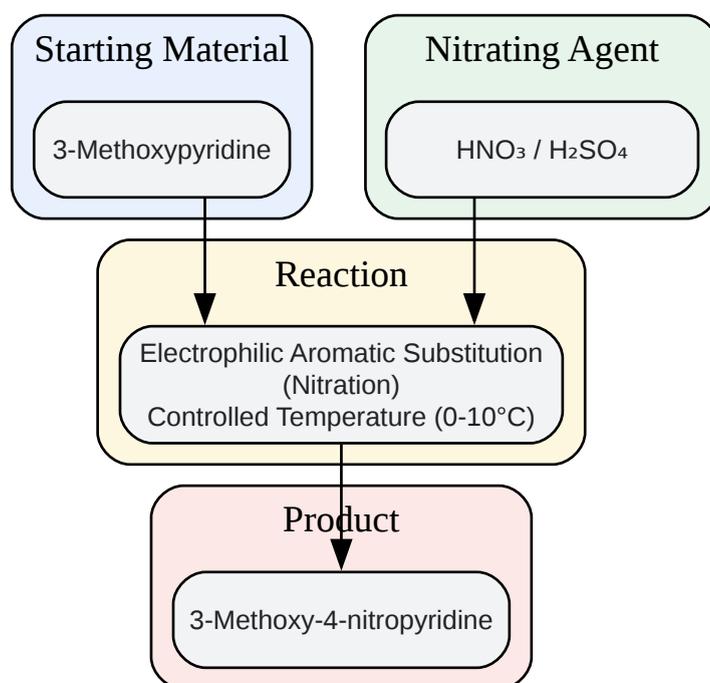
- ¹³C NMR: Spectral data is available and has been referenced in literature, providing a key tool for structural elucidation.[1]
- Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available, showing characteristic peaks for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and C-O-C stretches of the methoxy group.[1]
- Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[1]

- Raman Spectroscopy: FT-Raman spectra provide complementary vibrational information for structural analysis.[1]

Synthesis and Mechanistic Considerations

The primary route to **3-Methoxy-4-nitropyridine** involves the electrophilic nitration of 3-methoxypyridine. The regiochemical outcome of this reaction is dictated by the electronic nature of the pyridine ring and the directing influence of the methoxy substituent.

Workflow: Synthesis of 3-Methoxy-4-nitropyridine



[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Methoxy-4-nitropyridine** via nitration.

2.1. Causality of the Synthetic Pathway

The nitration of a pyridine ring is inherently challenging due to the ring's electron-deficient nature, which is further exacerbated under strongly acidic conditions that protonate the ring nitrogen. However, the presence of the electron-donating methoxy group at the 3-position partially activates the ring towards electrophilic attack.

- **Directing Effects:** The methoxy group is an ortho, para-director. In the context of the 3-methoxypyridine ring, it directs incoming electrophiles to the 2, 4, and 6 positions.
- **Regioselectivity:** Nitration occurs preferentially at the 4-position. While the 2-position is also activated, the 4-position is often favored to minimize steric hindrance. Nitration of 3-methoxypyridine is known to occur on the conjugate acid at the 2-position, but the 4-nitro isomer is the key product of interest here.[4] The synthesis of related nitropyridines often involves carefully controlled conditions using mixed acid (sulfuric and nitric acid).[5]

2.2. Experimental Protocol: Nitration of 3-Methoxypyridine

This protocol is a representative procedure based on standard nitration methodologies for activated pyridine systems.[5]

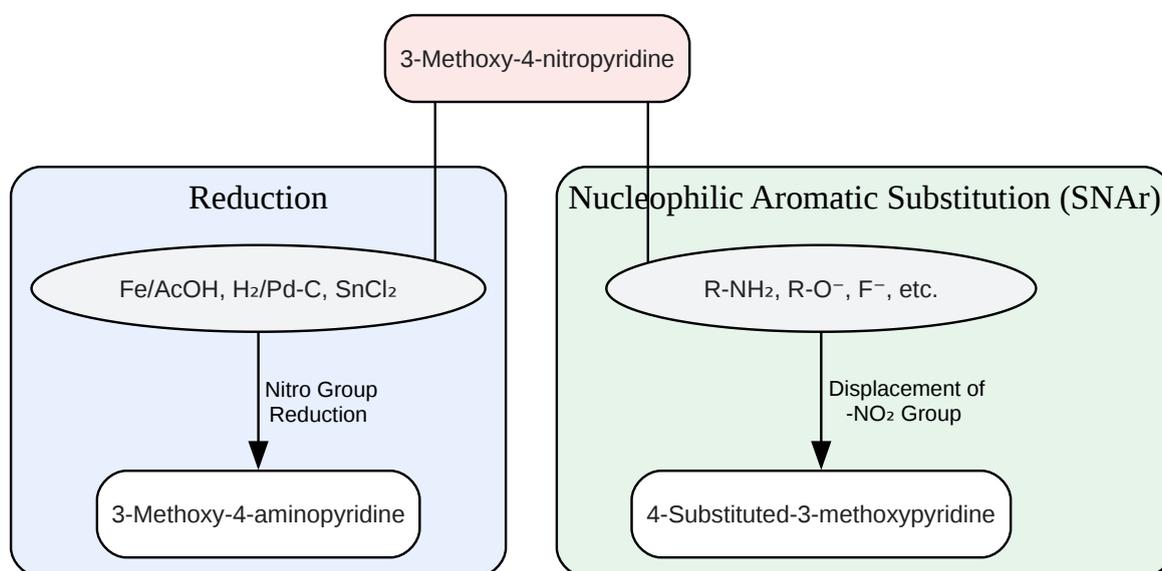
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
- **Substrate Addition:** Slowly add 3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10°C. The pyridine will protonate, forming the pyridinium salt.
- **Nitration:** Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio). Add this mixture dropwise from the dropping funnel to the reaction flask, ensuring the internal temperature does not exceed 10°C.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.
- **Neutralization & Isolation:** Slowly neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium carbonate solution) until the pH is neutral or slightly basic. The product, **3-Methoxy-4-nitropyridine**, will precipitate as a solid.

- Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Chemical Reactivity and Strategic Applications

The synthetic utility of **3-Methoxy-4-nitropyridine** is rooted in its predictable reactivity, which allows for its transformation into more complex molecular architectures.

Reactivity Pathways of 3-Methoxy-4-nitropyridine



[Click to download full resolution via product page](#)

Caption: Key transformations of **3-Methoxy-4-nitropyridine**.

3.1. Reduction of the Nitro Group

One of the most valuable transformations is the reduction of the 4-nitro group to a primary amine, yielding 3-Methoxy-4-aminopyridine.[6] This amine is a critical intermediate for constructing more complex molecules, particularly in drug discovery.

- Causality: The nitro group is readily reduced under various conditions. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid systems like iron in acetic

acid or tin(II) chloride.[7] The choice of reagent can be critical to avoid side reactions and ensure high yields.

- Significance: The resulting 3-Methoxy-4-aminopyridine[6] is a nucleophile and a building block for introducing the substituted pyridine motif into larger molecules. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to form amides, sulfonamides, and other structures prevalent in pharmacologically active compounds. Studies have investigated the distribution of this derivative in biological systems.[8]

3.2. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the 4-nitro group. This makes the nitro group a good leaving group in SNAr reactions.[9][10]

- Mechanism & Regiochemistry: Nucleophiles will preferentially attack the electron-deficient carbon atom to which the nitro group is attached (C4). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. Re-aromatization occurs upon the expulsion of the nitrite ion.
- Synthetic Utility: This reactivity allows for the direct introduction of a wide range of functionalities at the 4-position. Nucleophiles such as amines, alkoxides, and fluoride ions can displace the nitro group, providing a powerful tool for functionalizing the pyridine ring.[9][11] This pathway is a valuable alternative to other methods for synthesizing substituted pyridines.[9][11]

3.3. Applications in Drug Discovery

Pyridine derivatives are integral to many approved drugs.[12] The 3-methoxy-4-aminopyridine core, derived from **3-Methoxy-4-nitropyridine**, is a scaffold of interest. The specific substitution pattern can be tailored to interact with biological targets like kinases, G-protein coupled receptors (GPCRs), and other enzymes. The incorporation of nitroarenes is a known strategy in the synthesis of bioactive molecules.[13] For example, related nitropyridine derivatives have been investigated for their potential in anticancer research by targeting bromodomains.[12]

Safety and Handling

Proper handling of **3-Methoxy-4-nitropyridine** is crucial due to its potential hazards.

4.1. GHS Hazard Classification

Aggregated GHS information indicates the following hazards:[\[1\]](#)

- H302: Harmful if swallowed.[\[1\]](#)[\[2\]](#)
- H315: Causes skin irritation.[\[1\]](#)[\[2\]](#)
- H318/H319: Causes serious eye damage/irritation.[\[1\]](#)[\[2\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)[\[2\]](#)

4.2. Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[2\]](#)[\[14\]](#)
- Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[2\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[2\]](#) Keep away from incompatible materials.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[2\]](#)

Conclusion

3-Methoxy-4-nitropyridine is a synthetically versatile and valuable intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties, predictable synthesis, and dual reactivity pathways—reduction of the nitro group and nucleophilic aromatic substitution—make it a strategic starting material for the synthesis of a wide array of more complex heterocyclic compounds. For researchers and drug development professionals, a comprehensive understanding of this molecule's chemistry provides a powerful tool for the

rational design and construction of novel chemical entities with potential therapeutic applications.

References

- PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-Methoxy-4-aminopyridine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Reuther, J. F., & Herner, A. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. *ACS Pharmacology & Translational Science*, 4(3), 1163–1178. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (2024). The Role of Pyridine Derivatives in Anticancer Research. Retrieved from [\[Link\]](#)
- Małkosza, M., & Wojciechowski, K. (2001). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. *Organic Letters*, 3(1), 113-115. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). An ^{17}O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
- PubMed. (1985). Distribution of the 4-aminopyridine derivative 3-methoxy-4-aminopyridine in mice. Retrieved from [\[Link\]](#)
- *Journal of the Chemical Society B: Physical Organic*. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-

hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives.

Retrieved from [\[Link\]](#)

- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [\[Link\]](#)
- HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [\[Link\]](#)
- MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [\[Link\]](#)
- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [\[Link\]](#)
- SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved from [\[Link\]](#)
- NSJ Prayog Life Science. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 4-Methoxy-3-nitropyridine | C₆H₆N₂O₃ | CID 355832 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. echemi.com \[echemi.com\]](#)
- [3. biosynth.com \[biosynth.com\]](#)
- [4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2\(1H\)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. 3-Methoxy-4-aminopyridine | C₆H₈N₂O | CID 3016738 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
- [8. Distribution of the 4-aminopyridine derivative 3-methoxy-4-aminopyridine in mice - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. mdpi.com \[mdpi.com\]](#)
- [10. Nucleophilic aromatic substitution - Wikipedia \[en.wikipedia.org\]](#)
- [11. scispace.com \[scispace.com\]](#)
- [12. nbinno.com \[nbinno.com\]](#)
- [13. mdpi.com \[mdpi.com\]](#)
- [14. tcichemicals.com \[tcichemicals.com\]](#)
- [To cite this document: BenchChem. \[A Comprehensive Technical Guide to 3-Methoxy-4-nitropyridine: Synthesis, Reactivity, and Applications\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b169547#3-methoxy-4-nitropyridine-literature-review\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com